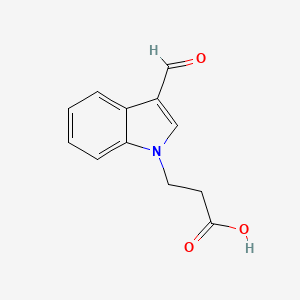

3-(3-formyl-1H-indol-1-yl)propanoic acid

説明

Significance of the Indole (B1671886) Scaffold in Heterocyclic Chemistry and Material Science

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous natural products, alkaloids, and synthetic drugs. organic-chemistry.orgsid.ir Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its biological importance. organic-chemistry.org The indole ring's ability to participate in various chemical reactions, including electrophilic substitution, makes it a versatile template for creating complex molecular architectures. organic-chemistry.org This reactivity, primarily at the C3 position, allows for the introduction of a wide array of functional groups, leading to compounds with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. organic-chemistry.orgvulcanchem.com In material science, the electron-rich nature of the indole scaffold is harnessed in the design of organic semiconductors, dyes, and polymers.

Role of Formyl and Propanoic Acid Moieties in Synthetic Design

The formyl group (-CHO) is a simple yet powerful functional group in organic synthesis. chemistrysteps.com As an aldehyde, its carbon atom is electrophilic, making it susceptible to nucleophilic attack and a valuable handle for constructing more complex molecules. chemistrysteps.com The formyl group can be readily oxidized to a carboxylic acid or reduced to an alcohol, and it can participate in a variety of carbon-carbon bond-forming reactions, such as the Wittig, aldol, and condensation reactions. chemistrysteps.comwikipedia.org Formylation, the introduction of a formyl group, is a key synthetic transformation, often achieved through methods like the Vilsmeier-Haack reaction, which is particularly effective for electron-rich aromatic systems like indole. organic-chemistry.orgijpcbs.com

The propanoic acid moiety (-CH2CH2COOH) introduces a carboxylic acid group, which significantly influences the molecule's physical and biological properties. The carboxylic acid group can act as a hydrogen bond donor and acceptor, impacting solubility and intermolecular interactions. uni.lu In medicinal chemistry, its presence can enhance a molecule's pharmacokinetic profile by improving water solubility or providing a key binding interaction with biological targets. derpharmachemica.com Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the pharmacological importance of this structural motif. orgsyn.orgresearchgate.net

Research Context of 3-(3-Formyl-1H-indol-1-yl)propanoic acid within Indole Chemistry

The compound This compound combines the key features of the indole scaffold, a formyl group at the 3-position, and a propanoic acid chain at the 1-position (the nitrogen atom). This specific arrangement of functional groups suggests its role as a bifunctional building block in organic synthesis. The formyl group at the electron-rich C3-position and the propanoic acid chain at the nitrogen atom provide two distinct points for further chemical modification.

While extensive research has been published on various substituted indoles, including indole-3-carbaldehydes and N-alkylated indoles, specific academic inquiry focusing solely on this compound is not widely available in the public domain. ekb.egnih.gov Its existence is confirmed through its commercial availability from various chemical suppliers, indicating its use in research and development, likely as an intermediate for the synthesis of more complex target molecules. vulcanchem.comchemistrysteps.com Research on structurally related compounds, such as 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which have been investigated as potential enzyme inhibitors, suggests that the broader class of indole-1-propanoic acids is of interest in medicinal chemistry.

A plausible synthetic route to this compound involves the N-alkylation of indole-3-carbaldehyde with a suitable three-carbon synthon containing a carboxylic acid or a precursor group. Another logical approach is the formylation of 3-(1H-indol-1-yl)propanoic acid, most likely via the Vilsmeier-Haack reaction, a standard method for introducing a formyl group at the C3 position of N-substituted indoles. ijpcbs.comrsc.org

Scope and Objectives of Academic Inquiry on the Chemical Compound

The primary academic interest in This compound likely revolves around its utility as a synthetic intermediate. The objectives of such an inquiry would include:

Development of efficient and scalable synthetic routes: Establishing reliable methods for its preparation is crucial for its application in further chemical synthesis.

Exploration of its reactivity: A thorough investigation of the differential reactivity of the formyl and carboxylic acid functionalities would unlock its potential for creating a diverse range of derivatives.

Synthesis of novel heterocyclic systems: The compound can serve as a precursor for constructing more complex, fused heterocyclic systems by leveraging intramolecular reactions between the two functional groups or their derivatives.

Generation of libraries for biological screening: Its bifunctional nature makes it an ideal starting material for creating collections of novel indole derivatives to be tested for various biological activities.

While detailed research findings on this specific molecule are limited, its structural features firmly place it within the ongoing exploration of indole derivatives for applications in medicinal chemistry and material science.

Chemical Compound Data

Below are data tables summarizing the known information for this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 59213-02-4 vulcanchem.comchemistrysteps.com |

| Molecular Formula | C₁₂H₁₁NO₃ chemistrysteps.com |

| Molecular Weight | 217.22 g/mol chemistrysteps.com |

| SMILES | O=Cc1cn(c2c1cccc2)CCC(=O)O ijpcbs.com |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Solid (inferred from supplier data) sigmaaldrich.com |

| Melting Point | Data not available in public literature |

| Solubility | Expected to have moderate solubility in polar organic solvents vulcanchem.com |

| pKa | The carboxylic acid group is estimated to have a pKa around 4.5-5.0 vulcanchem.com |

Table 3: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | Data not available in public literature |

| ¹³C NMR | Data not available in public literature |

| IR Spectroscopy | Data not available in public literature |

| Mass Spectrometry | Data not available in public literature |

Table 4: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available in public literature |

| Space Group | Data not available in public literature |

| Unit Cell Dimensions | Data not available in public literature |

Structure

3D Structure

特性

IUPAC Name |

3-(3-formylindol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-8-9-7-13(6-5-12(15)16)11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZOWGOXFQNPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356583 | |

| Record name | 3-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59213-02-4 | |

| Record name | 3-(3-formyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Formyl-1H-indol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity Profiles of 3 3 Formyl 1h Indol 1 Yl Propanoic Acid

Reactivity of the Formyl Group (–CHO)

The formyl group, an aromatic aldehyde, is a versatile handle for synthetic modifications. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the group can participate in condensations, reductions, and oxidations.

Condensation Reactions (e.g., Knoevenagel condensation with active methylene compounds like malonic acid)

The formyl group of indole-3-carboxaldehyde derivatives readily undergoes Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a CH2 or CH group flanked by electron-withdrawing groups) to the aldehyde, followed by dehydration to yield a substituted alkene. chemguide.co.uk For 3-(3-formyl-1H-indol-1-yl)propanoic acid, this provides a powerful method for carbon-carbon bond formation at the C3 position of the indole (B1671886) core.

Common active methylene compounds used in these reactions include malononitrile, cyanoacetic acid, and derivatives of malonic acid. chemguide.co.ukyoutube.com The reaction is typically catalyzed by a weak base, such as piperidine or an amine, often in the presence of acetic acid. organic-chemistry.org

A typical reaction involves heating the indole aldehyde with the active methylene compound in a suitable solvent with a catalytic amount of base. The product is an α,β-unsaturated system conjugated with the indole ring. organic-chemistry.orgnih.gov

Table 1: Examples of Knoevenagel Condensation with Indole-3-carboxaldehyde Derivatives

| Active Methylene Compound | Catalyst | Product Type | Reference(s) |

|---|---|---|---|

| Nitromethane | Piperidine/Acetic Acid | 3-(2-nitrovinyl)-1H-indole | organic-chemistry.org |

| Malononitrile | Piperidine/Acetic Acid | 2-(1H-indol-3-ylmethylene)malononitrile | youtube.comorganic-chemistry.org |

| Thiobarbituric acid | Piperidine | 5-(1H-indol-3-ylmethylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | chemguide.co.uk |

Reduction Reactions (to primary alcohols, amines)

The formyl group can be selectively reduced to either a primary alcohol or an amine, providing access to different classes of indole derivatives.

Reduction to Primary Alcohols: The reduction of the aldehyde to a primary alcohol, yielding 3-(3-(hydroxymethyl)-1H-indol-1-yl)propanoic acid, is a common transformation. This is typically achieved using mild hydride-reducing agents. Sodium borohydride (NaBH₄) is a standard reagent for this purpose, as it is chemoselective for aldehydes and ketones and will not reduce the carboxylic acid group.

Reduction to Amines (Reductive Amination): The formyl group can be converted into a primary, secondary, or tertiary amine via reductive amination. This two-step, one-pot process first involves the condensation of the aldehyde with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or iminium ion intermediate. nih.gov This intermediate is then reduced in situ by a reducing agent present in the reaction mixture. nih.govresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH), which are mild enough not to reduce the initial aldehyde significantly. nih.gov Catalytic hydrogenation (H₂ with a metal catalyst like Pd/C) can also be employed. nih.govmasterorganicchemistry.com

Table 2: Reagents for Reduction of the Formyl Group

| Desired Product | Reaction Type | Typical Reagent(s) | Reference(s) |

|---|---|---|---|

| Primary Alcohol | Direct Reduction | Sodium borohydride (NaBH₄) |

Oxidation Reactions (to carboxylic acids)

The formyl group of this compound can be oxidized to a carboxylic acid, which would result in the formation of indole-1,3-dicarboxylic acid derivative, specifically 3-(1-(2-carboxyethyl)-1H-indole-3-yl)carboxylic acid. This transformation converts the electron-withdrawing aldehyde into a different acidic functionality.

Standard oxidation methods for aldehydes are applicable. Indole-3-carbaldehyde is easily oxidized to indole-3-carboxylic acid. A documented method for this specific oxidation involves the use of silver oxide (Ag₂O) in the presence of an alkali. This method is effective for converting indole-3-aldehyde into the corresponding carboxylic acid. Other biological pathways also exist for this oxidation, such as the action of aldehyde oxidases. researchgate.net

Nucleophilic Addition Reactions

As an aldehyde, the formyl group is susceptible to nucleophilic addition. Organometallic reagents, such as Grignard reagents (R-MgBr), are potent nucleophiles that add to the carbonyl carbon.

The expected product from the reaction of a Grignard reagent with the formyl group of this compound would be a secondary alcohol, following an aqueous workup. However, studies on N-alkylated indole-3-carboxaldehydes have revealed an alternative, "abnormal" reaction pathway. Instead of forming the expected alcohol, the reaction can yield a bis(indolyl)methane product. nih.govmasterorganicchemistry.com This outcome is attributed to the electron-donating nature of the indole nitrogen, which reduces the electrophilicity of the formyl carbon. nih.gov The proposed mechanism involves the initial formation of an alcohol intermediate which then reacts with a second molecule of the starting indole aldehyde under the reaction conditions.

Therefore, the outcome of a Grignard addition is highly dependent on the specific substrate and reaction conditions, with both the secondary alcohol and the bis(indolyl)methane being possible products.

Transformations Involving the Carboxylic Acid Group (–COOH)

The propanoic acid side chain offers a secondary site for chemical modification, primarily through reactions characteristic of carboxylic acids.

Esterification Reactions

The carboxylic acid group of this compound can be converted to an ester. This transformation is valuable for modifying the compound's solubility, acting as a protecting group, or for creating prodrugs in medicinal chemistry contexts.

Two primary methods for esterification are relevant:

Fischer Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is typically performed by heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.gov However, for the title compound, the presence of the formyl group could lead to side reactions like acetal formation under these acidic conditions.

SN2 Reaction with Alkyl Halides: A more chemoselective method involves the conversion of the carboxylic acid to its conjugate base, a carboxylate, using a non-nucleophilic base (e.g., sodium hydride or potassium carbonate). This anionic carboxylate then acts as a nucleophile, displacing a halide from a primary alkyl halide (like ethyl iodide or benzyl bromide) in an SN2 reaction to form the ester. This method avoids strongly acidic conditions, thus protecting the formyl group.

Given the structure of the target molecule, the SN2 approach is generally preferred to ensure the integrity of the aldehyde functionality.

Table 3: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Potential Issues for this Compound |

|---|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heat, Equilibrium | Simple reagents | Acid-catalyzed side reactions at the formyl group (e.g., acetal formation) |

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound is amenable to standard amidation and peptide coupling reactions to form amide bonds. This transformation requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. The formation of the amide bond is a cornerstone of peptide synthesis and is achieved using a variety of coupling reagents designed to promote high yields and minimize side reactions, particularly racemization. researchgate.netiris-biotech.de

The process involves two primary steps: the activation of the carboxylic acid to create a reactive intermediate, followed by the acylation of the amino group. iris-biotech.de A multitude of reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. researchgate.netpeptide.com

Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are classic reagents for forming amides. To suppress potential side reactions and reduce the loss of chiral integrity, they are often used with additives like 1-hydroxybenzotriazole (HOBt). peptide.com Water-soluble variants like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are particularly useful for simplifying product purification. peptide.com

Onium salts provide highly efficient coupling with rapid reaction times. Phosphonium reagents like Benzotriazol-1-yl-N-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and uronium/aminium reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular choices that generate active ester intermediates, leading to clean and efficient amide bond formation. researchgate.netpeptide.com These reactions are typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

Recent advancements focus on developing "green" and reagent-free methods. One such approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine to form the amide bond, avoiding traditional coupling reagents and their byproducts altogether. researchgate.netnih.gov

| Reagent Class | Examples | Typical Additive/Base | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP (catalytic) | Widely used; byproduct removal can be challenging (DCC); minimizes racemization with additives. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | High efficiency; particularly effective for sterically hindered couplings. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA, NMM | Fast reaction rates; low racemization; HATU is noted for its superior performance. peptide.com |

Decarboxylation Pathways and Derivatives

The propanoic acid side chain of this compound can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide (CO₂). This transformation typically requires energy input (heat) and can be facilitated by acidic or basic conditions, or by metal catalysts. For indole carboxylic acids, metal-free conditions have been developed. tandfonline.comtandfonline.com

Studies on the decarboxylation of indole-3-carboxylic acids have shown that the reaction can proceed smoothly under catalysis by an inorganic base like potassium carbonate (K₂CO₃) or simply when promoted by a solvent such as acetonitrile. tandfonline.comresearchgate.net The proposed mechanism under basic conditions involves the formation of a carboxylate anion. This anion can then lose CO₂ to form a resonance-stabilized indole-3-carbanion intermediate, which is subsequently protonated by a proton source in the reaction mixture to yield the corresponding 3-unsubstituted indole. tandfonline.com

Applying this to this compound, decarboxylation would remove the -CH₂COOH group, potentially leading to derivatives like 1-ethyl-1H-indole-3-carbaldehyde or 1-vinyl-1H-indole-3-carbaldehyde, depending on the precise mechanism and reaction conditions.

Enzymatic pathways for decarboxylation of related indole derivatives are also known. For instance, indolepyruvate decarboxylase is a key enzyme in the biosynthesis of indole-3-acetic acid, catalyzing the decarboxylation of indole-3-pyruvic acid to indole-3-acetaldehyde. nih.gov While not directly applicable to the propanoic acid side chain, it highlights the biological relevance of decarboxylation in indole metabolism. mdpi.com

Reactivity of the Indole Nucleus

Nucleophilic Substitution Reactions and Anionic Transformations

The electron-rich nature of the indole ring generally makes it resistant to nucleophilic aromatic substitution (SₙAr). Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. While the 3-formyl group is an EWG, SₙAr on the indole core remains challenging. However, specific transformations are possible:

Nucleophilic Addition to the Formyl Group : The most electrophilic site for nucleophilic attack is the carbonyl carbon of the 3-formyl group. This aldehyde functionality can undergo a wide range of nucleophilic addition reactions with organometallic reagents (e.g., Grignard, organolithium), cyanides, and other nucleophiles, leading to the formation of secondary alcohols or other functionalized C3 side-chains.

Substitution at C2 : Research has shown that nucleophilic substitution can occur at the C2 position of indole-3-carboxaldehydes under certain conditions. For example, using 1-methoxyindole-3-carboxaldehyde as a substrate, various nucleophiles can displace a group at the C2 position. semanticscholar.org This suggests that derivatization of the N1 position in this compound could potentially open pathways for nucleophilic substitution at C2.

Anionic Transformations : The presence of the carboxylic acid and the C-H bond alpha to the carbonyl of the formyl group provides sites for deprotonation under sufficiently strong basic conditions. This could lead to the formation of enolates or other carbanionic species, which could then be used in subsequent alkylation or condensation reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira for related indole propanoic acid derivatives)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of indoles, allowing for the formation of C-C, C-N, and C-O bonds. nih.govresearchgate.net While this compound itself is not a direct substrate for cross-coupling, it can be readily converted into a suitable precursor, typically a haloindole.

The most common strategy involves the regioselective halogenation (bromination or iodination) of the indole nucleus, which occurs on the benzene ring (e.g., at C5 or C6) due to the directing effects of the N1 and C3 substituents. This halo-derivative can then participate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov

Sonogashira Coupling : As mentioned in the section title, this reaction couples a terminal alkyne with an aryl halide. mdpi.com A 5-bromo or 6-bromo derivative of the title compound could be coupled with various alkynes to introduce alkynyl substituents, which are versatile handles for further synthesis.

Suzuki Coupling : This reaction involves the coupling of an aryl halide with an organoboron reagent (e.g., a boronic acid or ester). It is a robust method for forming biaryl linkages. uva.es

Heck Coupling : This reaction couples an aryl halide with an alkene, providing a direct method for C-C bond formation and vinylation of the indole ring. uva.es

Buchwald-Hartwig Amination : This reaction forms C-N bonds by coupling an aryl halide with an amine, enabling the introduction of various amino groups onto the indole scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst |

| Suzuki | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos) |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Buchwald-Hartwig | Amine | C(sp²)-N | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) |

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity , the control of reaction site, is a critical aspect of modifying this compound due to the multiple reactive positions on the molecule.

Indole Nucleus : As detailed in section 3.3.1, the regioselectivity of electrophilic aromatic substitution is governed by the strong deactivating and directing effects of the N1-propanoic acid and C3-formyl groups. These direct incoming electrophiles away from the deactivated pyrrole ring and towards the C5 and C7 positions of the benzene moiety. nih.govbeilstein-journals.org

Functional Groups : Nucleophilic attack is highly regioselective for the two carbonyl carbons. The aldehyde carbon of the formyl group is generally more electrophilic and sterically accessible than the carboxylic acid carbon, making it the preferred site for many nucleophilic additions. Amidation reactions, conversely, are selective for the carboxylic acid after activation.

Stereoselectivity becomes important in reactions that create a new stereocenter. For the parent molecule, which is achiral, several transformations can lead to chiral products:

Reduction of the Formyl Group : Reduction of the aldehyde to a primary alcohol using a reducing agent like sodium borohydride does not create a stereocenter. However, if the formyl group undergoes nucleophilic addition with an organometallic reagent (e.g., a Grignard reagent, R-MgBr), a new chiral center is formed at the C3-side chain, resulting in a racemic mixture of enantiomers unless a chiral reagent or catalyst is employed.

Reactions on the Propanoic Acid Chain : If a reaction creates a stereocenter on the propanoic acid side chain (e.g., alpha-hydroxylation), stereoselective methods would be required to control the configuration of the product.

Control over both regioselectivity and stereoselectivity is paramount for the synthesis of specific, well-defined derivatives of this compound for advanced applications.

Mechanistic Investigations of Key Reactions

The chemical persona of this compound is dominated by the interplay of its aldehyde and carboxylic acid functionalities. Mechanistic inquiries into its reactions, therefore, logically center on transformations characteristic of these groups, such as condensation and esterification reactions.

Knoevenagel Condensation: A Stepwise Pathway to C-C Bond Formation

The formyl group of this compound is a prime site for carbon-carbon bond formation via reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group, catalyzed by a base. The generally accepted mechanism for the Knoevenagel condensation proceeds through a series of reversible steps.

The initial step involves the deprotonation of the active methylene compound by a base to generate a resonance-stabilized carbanion. This is followed by the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the formyl group of the indole derivative. This addition step leads to the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields a β-hydroxy compound. The final step is typically a dehydration, often occurring spontaneously or under mild heating, to yield the final α,β-unsaturated product. The rate and efficiency of this reaction are influenced by the acidity of the active methylene compound and the electrophilicity of the aldehyde. The electron-donating nature of the indole ring can slightly decrease the electrophilicity of the formyl carbon, a factor that can be modulated by the choice of catalyst and reaction conditions.

Fischer Esterification: An Acid-Catalyzed Transformation

The propanoic acid moiety of the title compound readily undergoes esterification in the presence of an alcohol and a strong acid catalyst, a process known as the Fischer esterification. This reaction is a classic example of nucleophilic acyl substitution and its mechanism is well-understood.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation significantly enhances the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. A proton transfer then occurs from the newly added hydroxyl group to one of the original hydroxyl groups. This is followed by the elimination of a water molecule, a good leaving group, to form a protonated ester. The final step is the deprotonation of the protonated ester by a base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst. Each step in the Fischer esterification is reversible, and the equilibrium can be shifted towards the product by removing water as it is formed.

Interactive Data Table: Key Mechanistic Steps

| Reaction | Key Mechanistic Step | Description | Intermediate Species |

|---|---|---|---|

| Knoevenagel Condensation | Deprotonation | A base removes a proton from the active methylene compound. | Carbanion |

| Nucleophilic Attack | The carbanion attacks the carbonyl carbon of the formyl group. | Tetrahedral Alkoxide Intermediate | |

| Protonation | The alkoxide intermediate is protonated. | β-Hydroxy Compound | |

| Dehydration | Elimination of a water molecule to form a double bond. | α,β-Unsaturated Product | |

| Fischer Esterification | Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. | Protonated Carboxylic Acid |

| Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon. | Tetrahedral Intermediate | |

| Proton Transfer | A proton is transferred from one oxygen atom to another. | Protonated Tetrahedral Intermediate | |

| Elimination | A water molecule is eliminated. | Protonated Ester | |

| Deprotonation | The protonated ester is deprotonated to yield the final product. | Ester |

Influence of the Indole Moiety on Reactivity

The indole nucleus, with its electron-rich aromatic system and the nitrogen atom capable of donating electron density through resonance, exerts a notable electronic influence on the attached functional groups. In the case of the formyl group at the 3-position, the electron-donating effect of the indole nitrogen can decrease the electrophilicity of the carbonyl carbon. This effect is a key consideration in designing reaction conditions, as a less electrophilic aldehyde may require a more potent nucleophile or a more effective catalyst to achieve a desirable reaction rate in condensations. Conversely, the propanoic acid side chain at the N-1 position is electronically somewhat isolated from the direct resonance effects of the indole ring system, and its reactivity is expected to be more typical of a standard carboxylic acid.

Theoretical and Computational Investigations of 3 3 Formyl 1h Indol 1 Yl Propanoic Acid

Computational Modeling of Reaction Mechanisms and Transition StatesNo computational models or theoretical studies on the reaction mechanisms and transition states involving 3-(3-formyl-1H-indol-1-yl)propanoic acid were identified.

While computational studies exist for other indole (B1671886) derivatives, the strict focus on This compound as per the instructions prevents the inclusion of data from related but distinct molecules. The absence of specific research on this compound limits the ability to construct a scientifically accurate article based on the provided outline. This indicates a potential gap in the current scientific literature and an opportunity for future research in the computational analysis of this particular indole derivative.

Applications As a Synthetic Intermediate and Building Block in Chemical Synthesis

Precursor for Advanced Indole (B1671886) Derivatives with Modified Substituents

The dual functionality of 3-(3-formyl-1H-indol-1-yl)propanoic acid allows for selective modifications at two key positions, making it an excellent precursor for a variety of advanced indole derivatives. The aldehyde group at the C-3 position is particularly reactive and serves as a chemical handle for numerous transformations.

Key Reactions and Derivatives:

Reductive Amination: The formyl group can readily react with primary or secondary amines to form an intermediate imine, which is then reduced to yield N-substituted aminomethyl indoles. This reaction pathway is fundamental for introducing diverse amine-containing side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the side chain at the C-3 position with various substituents. This is a common strategy for synthesizing indole derivatives with modified carbon skeletons.

Knoevenagel Condensation: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, leads to the formation of α,β-unsaturated systems. These products are themselves versatile intermediates for further synthetic elaborations, including Michael additions and cycloadditions. snv63.ru

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid, yielding an indole-3-carboxylic acid derivative, or reduced to a hydroxymethyl group, providing an entry point for ether or ester derivatives.

The propanoic acid side chain at the N-1 position offers another site for modification, typically through standard carboxylic acid chemistry such as esterification or amidation, further increasing the diversity of accessible derivatives.

Scaffold for the Construction of Complex Heterocyclic Systems

The indole nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as an excellent starting point for building more complex, fused heterocyclic systems. nih.gov The reactivity of the C-3 formyl group is often exploited in cyclization reactions to construct new rings onto the indole core.

For instance, condensation reactions with binucleophilic reagents can lead to the formation of various fused heterocycles. The reaction with a hydrazine derivative can yield a pyrazolo[3,4-b]indole system, while reaction with hydroxylamine can lead to isoxazole-fused indoles. These annulation strategies are crucial for creating novel polycyclic aromatic systems that are often explored for their biological activities. The indole framework provides a rigid and well-defined structural base for the assembly of these larger, more complex molecules. nih.gov

Utility in the Development of Diverse Chemical Libraries for Research

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and chemical biology. The structural features of this compound make it an ideal starting material for creating such libraries.

By systematically reacting the formyl group with a diverse set of amines (via reductive amination) and the carboxylic acid group with a range of alcohols or amines (via esterification or amidation), a large library of compounds with variations at two distinct points can be rapidly synthesized. This parallel synthesis approach allows for the efficient exploration of the chemical space around the indole scaffold, which is essential for identifying compounds with desired biological or material properties.

Integration in Multi-Component Reactions for Combinatorial Chemistry

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are highly efficient and are particularly well-suited for combinatorial chemistry and the rapid generation of compound libraries.

The aldehyde functionality of this compound allows it to participate in several important MCRs. For example, it can serve as the aldehyde component in:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde to form an α-acyloxy carboxamide.

Povarov Reaction: A formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, using an aniline (B41778), an aldehyde, and an activated alkene.

By integrating this compound into these MCRs, chemists can generate highly complex and diverse indole-containing molecules in a single, efficient step. This approach is invaluable for creating novel molecular scaffolds for high-throughput screening and lead optimization in drug discovery programs. For example, multicomponent reactions involving various indole derivatives, aldehydes, and active methylene compounds are used to synthesize functionally diverse pyridine-3-carbonitrile derivatives. nih.gov

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3-(3-formyl-1H-indol-1-yl)propanoic acid traditionally relies on the N-alkylation of indole-3-carbaldehyde. Classic methods often involve the use of strong bases like sodium hydride in anhydrous polar aprotic solvents, which present challenges regarding safety and environmental impact rsc.org. Future research is expected to focus on the development of more sustainable and efficient synthetic protocols.

Emerging strategies that could be applied to the synthesis of this target compound include:

Metal-Free Reductive Alkylation: A promising green alternative involves the reductive N-alkylation of indole-3-carbaldehyde using an appropriate aldehyde corresponding to the side chain, with a mild reducing agent such as triethylsilane (Et₃SiH) nih.gov. This approach avoids harsh bases and toxic alkylating agents.

Catalytic Hydrogen Auto-Transfer: Advanced catalytic systems, particularly those based on palladium, can facilitate the N-alkylation of indoles using alcohols as the alkylating agent, producing water as the sole byproduct rsc.org. The application of this "borrowing hydrogen" methodology would represent a highly atom-economical and sustainable route.

Phase-Transfer Catalysis (PTC): Utilizing PTC conditions could circumvent the need for strictly anhydrous solvents and strong, hazardous bases, allowing for a more practical and scalable synthesis.

Copper-Catalyzed Couplings: The use of copper catalysts to mediate the coupling of indoles with precursors like N-tosylhydrazones offers another modern alternative to traditional N-alkylation chemistry researchgate.net.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Research Focus |

| Classical N-Alkylation | NaH, Alkyl Halide, DMF/THF | Well-established procedure | Optimization for safety and waste reduction |

| Metal-Free Reductive Alkylation | Aldehyde, Et₃SiH, Brønsted/Lewis Acid | Avoids strong bases and metal catalysts | Broadening substrate scope and catalyst efficiency |

| Hydrogen Auto-Transfer | Alcohol, Pd(II) complex | High atom economy, water as byproduct | Development of robust and recyclable catalysts |

| Phase-Transfer Catalysis | Alkyl Halide, PTC catalyst (e.g., TBAB), aq. NaOH | Milder conditions, operational simplicity | Screening of catalysts and reaction conditions |

Exploration of Undiscovered Reactivity Patterns of the Compound

The unique arrangement of functional groups in this compound—an electrophilic aldehyde, a nucleophilic coupling handle (carboxylic acid), and an aromatic indole (B1671886) core—suggests a rich and largely unexplored reactivity profile. Future studies will likely focus on leveraging the interplay between these groups.

Key areas for reactivity exploration include:

Reactions of the Formyl Group: The C3-aldehyde is a versatile functional group. Its reactivity is well-documented in the parent compound, indole-3-carbaldehyde, which readily undergoes reactions such as:

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, barbituric acid) to yield α,β-unsaturated derivatives acgpubs.orgacgpubs.orgnih.govresearchgate.net.

Reductive Amination: Conversion to a diverse range of secondary and tertiary amines, providing access to novel bioactive scaffolds youtube.com.

Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of vinyl-indole derivatives.

Heterocycle Formation: Serving as a building block for the synthesis of more complex fused or appended heterocyclic systems, such as pyridines and thiosemicarbazones sciforum.netaku.edu.tr.

Transformations of the Carboxylic Acid: The propanoic acid side chain can be readily modified through standard transformations, including esterification, amidation, and reduction to the corresponding alcohol. This provides a handle for conjugation to other molecules or materials.

Intramolecular Cyclizations: The proximity of the aldehyde and carboxylic acid groups (connected by a flexible linker) opens the possibility for intramolecular reactions, such as cyclization to form novel macrocyclic or lactone-containing indole structures.

| Functional Group | Reaction Type | Potential Products |

| Aldehyde | Knoevenagel Condensation | 3-(Indol-1-yl)propanoic acid-derived vinyl compounds |

| Reductive Amination | N-Substituted aminomethyl-indole derivatives | |

| Oxidation/Reduction | Indole-3-carboxylic acid or Indole-3-methanol derivatives | |

| Henry Reaction | Nitrovinyl indole derivatives wikipedia.org | |

| Carboxylic Acid | Esterification / Amidation | Esters and amides for prodrugs or materials science |

| Reduction | N-substituted indole-propanol derivatives | |

| Bifunctional | Intramolecular Cyclization | Macrocycles, lactones, or other fused ring systems |

Advanced Functionalization Strategies for Enhanced Synthetic Utility

Beyond exploring the inherent reactivity, future work should focus on using this compound as a versatile building block. Its bifunctional nature allows it to serve as a linchpin in the assembly of complex molecular architectures.

Orthogonal Functionalization: A key strategy would involve the selective, stepwise reaction of the aldehyde and carboxylic acid groups. For instance, the aldehyde could first undergo a Knoevenagel condensation, and the resulting product's carboxylic acid moiety could then be coupled to an amine, allowing for the rapid construction of a diverse chemical library.

Linker and Scaffold Chemistry: The propanoic acid chain can act as a flexible linker to attach the indole-3-carbaldehyde pharmacophore to other molecules of interest, such as peptides, polymers, or solid supports for combinatorial chemistry.

C-H Functionalization of the Indole Core: While the C3 position is substituted, modern transition-metal-catalyzed C-H activation techniques could enable the functionalization of other positions on the indole nucleus (e.g., C2, C4, C7) researchgate.netrsc.orgkcl.ac.uk. This would provide access to highly decorated and sterically complex indole derivatives that are otherwise difficult to synthesize.

| Strategy | Description | Potential Application |

| Sequential Derivatization | Stepwise modification of the aldehyde and then the carboxylic acid (or vice versa). | Rapid generation of diverse chemical libraries for screening. |

| Conjugation Chemistry | Using the carboxylic acid as an anchor point for attachment to other molecules. | Development of targeted drug-delivery systems, functional materials. |

| Core C-H Activation | Direct introduction of new substituents onto the indole's benzene or pyrrole ring. | Access to novel, three-dimensional chemical space for drug discovery. |

Application in Flow Chemistry and Automated Synthesis Platforms

The fields of flow chemistry and automated synthesis offer powerful tools to accelerate chemical research and development. Applying these technologies to the synthesis and derivatization of this compound is a logical and promising future direction.

Continuous Flow Synthesis: The synthesis of indole derivatives has been shown to be highly amenable to continuous flow processing nih.govresearchgate.netnih.govmdpi.com. A multi-step flow synthesis of the title compound could be envisioned, where indole-3-carbaldehyde is alkylated in a heated flow reactor, potentially with in-line purification, to yield the final product. This approach offers benefits of enhanced safety, precise control over reaction parameters, and improved scalability compared to batch processing nih.gov.

Automated Reaction Screening: High-throughput and automated synthesis platforms, which use technologies like acoustic droplet ejection to perform reactions on a nanomole scale, could be employed to rapidly screen conditions for both the synthesis and subsequent functionalization of the compound nih.gov. For example, an array of different active methylene compounds for Knoevenagel condensation or various amines for reductive amination could be tested in parallel, dramatically accelerating the discovery of new derivatives with desired properties.

The integration of these modern platforms would not only make the synthesis of this compound and its analogues more efficient and sustainable but would also facilitate the rapid exploration of its chemical space for applications in materials science and drug discovery.

Q & A

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Optimization of Synthetic Yield

| Parameter | Baseline Value | Optimized Value | Yield Improvement |

|---|---|---|---|

| Reaction Time | 3 hours | 2.5 hours | 78% → 82% |

| Catalyst Loading | 1.0 eq | 1.2 eq | 75% → 88% |

| Solvent | Acetic Acid | Acetic Acid/THF (9:1) | 70% → 85% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。